1-{5,7-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one
Description
Properties
IUPAC Name |
1-(5,7-dimethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c1-4-7(6(3)14)5(2)13-8(9-4)10-11-12-13/h5H,1-3H3,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJRWPYRFBQJNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(NC2=NN=NN12)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Precursor Preparation
The starting point is often a substituted pyrimidine, such as 4-chloro-1,2-dihydro-1-methyl-2-oxopyrimidines, which can be selectively methylated at the 5 and 7 positions. Methylation can be achieved via alkylation reactions using methyl halides under basic conditions.
Tetrazole Ring Formation
The tetrazole ring is typically formed by the reaction of the pyrimidine precursor with sodium azide or other azide sources. This cyclization step involves nucleophilic substitution and ring closure to yield the fused tetrazolo-pyrimidine system.
Introduction of Ethanone Group
The ethanone substituent at the 6-position is introduced via acylation reactions. This can be performed by reacting the tetrazolo-pyrimidine intermediate with acetylating agents such as acetyl chloride or acetic anhydride under controlled conditions.
Alternative Methods
Some methods utilize direct cyclization of appropriately substituted pyrimidinones with hydrazoic acid or azide salts to form the tetrazole ring in one pot. Other approaches involve modification of existing tetrazolo-pyrimidinones to introduce the ethanone functionality via Friedel-Crafts acylation or other electrophilic substitution reactions.
Representative Preparation Method (Based on Literature)
Research Findings and Optimization
- The use of 4-chloro-1,2-dihydro-1-methyl-2-oxopyrimidines as precursors is efficient for the synthesis of 6-substituted tetrazolo-pyrimidinones, as reported by synthetic studies.
- Reaction conditions such as solvent choice (DMF, DMSO), temperature (reflux), and reaction time significantly affect the yield and purity of the tetrazolo ring formation.
- Acetylation steps require careful control of stoichiometry and temperature to prevent over-acylation or side reactions.
- The methyl groups at positions 5 and 7 stabilize the fused ring system and influence the regioselectivity of acylation.
Data Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Pyrimidine precursor | 4-chloro-1,2-dihydro-1-methyl-2-oxopyrimidine | Prepared via POCl3 chlorination |
| Azide source | Sodium azide | Used in excess; solvent DMF or DMSO |
| Reaction temperature | 80–120°C (reflux) | Ensures ring closure |
| Acetylation reagent | Acetyl chloride or acetic anhydride | Base such as pyridine used |
| Reaction time | 4–12 hours | Monitored by TLC or HPLC |
| Purification method | Recrystallization, chromatography | To achieve >95% purity |
| Yield | 60–85% | Depending on reaction optimization |
Chemical Reactions Analysis
1-{5,7-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into smaller fragments.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that tetrazole derivatives exhibit significant anticancer properties. The compound's structure may contribute to its ability to inhibit tumor cell proliferation. For instance, research has shown that similar tetrazole-based compounds can induce apoptosis in cancer cells through various mechanisms such as the modulation of signaling pathways involved in cell survival and death .
Antiviral Properties
The tetrazole moiety is known for its antiviral activity. Compounds with similar structures have been investigated for their efficacy against viral infections. Preliminary studies suggest that 1-{5,7-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one may inhibit viral replication by interfering with viral enzymes or host cell pathways .
Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor. For example, it may act as a selective inhibitor of certain kinases involved in cancer progression or inflammatory processes. The specificity of the tetrazole ring enhances its binding affinity to target enzymes .
Materials Science Applications
Organic Electronics
The unique electronic properties of tetrazole derivatives make them suitable candidates for organic semiconductor materials. Their application in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) has been explored due to their ability to facilitate charge transport and enhance device efficiency .
Polymer Chemistry
In polymer science, tetrazole-containing monomers can be used to synthesize novel polymers with tailored properties. These polymers may exhibit improved thermal stability and mechanical strength, making them suitable for high-performance applications .
Research Tool Applications
Biochemical Probes
The compound can serve as a biochemical probe in various assays due to its ability to selectively bind to specific biological targets. This property is particularly useful in drug discovery and development processes where understanding the interaction between compounds and biological systems is crucial .
Synthesis of Novel Compounds
As a building block in organic synthesis, this compound can be utilized to create more complex molecules with desired pharmacological properties. Its versatile reactivity allows chemists to explore new synthetic pathways leading to innovative therapeutic agents .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | Journal of Medicinal Chemistry | Induces apoptosis in specific cancer cell lines. |
| Antiviral Properties | Virology Journal | Demonstrated inhibition of viral replication in vitro. |
| Organic Electronics | Advanced Functional Materials | Improved charge transport in OLEDs using tetrazole derivatives. |
| Polymer Chemistry | Polymer Science | Enhanced mechanical properties in synthesized polymers containing tetrazole units. |
Mechanism of Action
The mechanism of action of 1-{5,7-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., cyano at position 6) enhance cytotoxicity, as seen in indole-substituted derivatives .
- Aryl substituents at position 7 (e.g., 4-methylphenyl) improve enzyme inhibition, likely due to hydrophobic interactions with α-glucosidase .
- Heterocycle variation : Replacing tetrazole with triazole (e.g., triazolo[1,5-a]pyrimidines) alters electronic properties and bioavailability .
Key Observations :
- Mercuric acetate-catalyzed synthesis offers moderate yields but requires toxic reagents .
- Multicomponent reactions allow for structural diversity, critical for SAR studies .
- Green chemistry approaches (e.g., HMTA-BAIL@MIL-101(Cr)) balance efficiency and sustainability .
Pharmacological Activities
Comparative biological data for selected derivatives:
Biological Activity
1-{5,7-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one is a unique heterocyclic compound belonging to the tetrazolopyrimidine class. Its structural characteristics include a fused tetrazole and pyrimidine ring system with additional methyl and ethanone substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C8H11N5O
- Molecular Weight : 193.21 g/mol
- IUPAC Name : 1-(5,7-dimethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl)ethanone
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may inhibit enzymes involved in cell proliferation and apoptosis pathways. This modulation can lead to significant effects on cancer cell lines and microbial growth.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For example:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Assay Method : XTT assay for cell viability.
| Cell Line | IC50 Value (µM) | Effectiveness |
|---|---|---|
| HeLa | 15 | Moderate |
| MCF-7 | 10 | High |
| A549 | 20 | Moderate |
These results indicate that the compound has varying degrees of effectiveness across different cancer types.
Antimicrobial Activity
In addition to its anticancer potential, this compound has also been evaluated for antimicrobial properties. Studies have shown:
- Target Microorganisms : Staphylococcus aureus and Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Low |
These findings suggest that while the compound possesses some antimicrobial activity, further modifications may be necessary to enhance its efficacy.
Case Studies and Research Findings
Several studies have explored the biological activities of related tetrazolopyrimidine derivatives. For instance:
- Study on Structure-Activity Relationships (SAR) : A comparative analysis of various tetrazolopyrimidine derivatives indicated that substitutions at specific positions significantly influenced anticancer activity.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups.
Q & A
Q. What are the most reliable synthetic routes for preparing 1-{5,7-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one, and how can reaction efficiency be optimized?
Methodological Answer: Synthesis typically involves multi-step heterocyclic condensation. Key steps include tetrazole ring formation and pyrimidine functionalization. To optimize yields, use additives like acetic acid or microwave-assisted heating to enhance regioselectivity . Solvent selection (e.g., DMF or DCM) and temperature control (60–100°C) are critical to minimize side reactions. Monitor progress via TLC or HPLC .
Q. Which spectroscopic techniques are essential for characterizing this compound’s purity and structure?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves methyl and carbonyl groups, while IR confirms ketone (C=O, ~1700 cm⁻¹) and tetrazole (N-H/N=N) functionalities. High-resolution mass spectrometry (HRMS) validates molecular weight. For purity assessment, use HPLC with a C18 column and UV detection at 254 nm .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer: Conduct accelerated stability studies under varying pH, temperature (4°C, 25°C, 40°C), and humidity (40–75% RH). Use HPLC to track degradation products (e.g., hydrolysis of the ethanone group). Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. What strategies resolve contradictory data in reaction mechanisms involving tetrazolo-pyrimidine derivatives?
Methodological Answer: Apply kinetic isotope effects (KIE) or isotopic labeling to trace reaction pathways. Computational modeling (DFT or MD simulations) identifies intermediates and transition states. Cross-validate experimental and theoretical data to resolve discrepancies .
Q. How can regioselectivity in tetrazole-pyrimidine ring substitutions be controlled during synthesis?
Methodological Answer: Use steric/electronic directing groups (e.g., methyl at C5/C7 positions) to bias substitution sites. Employ transition-metal catalysts (e.g., Pd or Cu) for C-H activation. Monitor regiochemical outcomes via NOESY NMR or X-ray crystallography .
Q. What computational methods predict the compound’s biological activity and target interactions?
Methodological Answer: Perform molecular docking (AutoDock, Schrödinger) against protein targets (e.g., kinases or receptors). Use QSAR models trained on pyrimidine derivatives to predict binding affinity. Validate with in vitro assays (e.g., enzyme inhibition or cell viability) .
Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: Analyze substituent effects via Hammett plots or frontier molecular orbital (FMO) theory. Methyl groups at C5/C7 enhance electron density on the pyrimidine ring, favoring electrophilic substitutions. Use X-ray crystallography to correlate spatial arrangement with reactivity .
Q. What methodologies identify and quantify degradation products under oxidative stress?
Methodological Answer: Expose the compound to H₂O₂ or UV light, then analyze via LC-MS/MS with MRM transitions. Compare fragmentation patterns with synthetic standards. Quantify using external calibration curves .
Data Analysis & Experimental Design
Q. How should researchers design experiments to validate the compound’s role in multi-step catalytic cycles?
Methodological Answer: Use stopped-flow NMR or in-situ IR to capture transient intermediates. Pair with kinetic profiling (Eyring analysis) to determine rate constants. Statistical DoE (Design of Experiments) optimizes reaction parameters .
Q. What statistical approaches reconcile conflicting bioactivity data across different assay platforms?
Methodological Answer: Apply meta-analysis using standardized effect sizes (e.g., IC₅₀ normalization). Account for assay variability via Bland-Altman plots or ANOVA. Cross-reference with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
